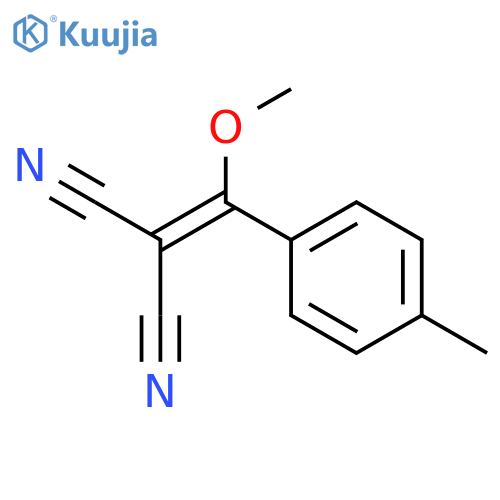Cas no 58791-95-0 (2-(Methoxy(p-tolyl)methylene)malononitrile)

58791-95-0 structure
商品名:2-(Methoxy(p-tolyl)methylene)malononitrile
CAS番号:58791-95-0
MF:C12H10N2O
メガワット:198.2206
MDL:MFCD09752202
CID:867614
2-(Methoxy(p-tolyl)methylene)malononitrile 化学的及び物理的性質
名前と識別子
-
- METHOXY(4-METHYLPHENYL)METHYLENE]PROPANEDINITRILE
- 2-(Methoxy(p-tolyl)methylene)malononitrile
-
- MDL: MFCD09752202
計算された属性
- せいみつぶんしりょう: 198.0794
じっけんとくせい
- PSA: 56.81
2-(Methoxy(p-tolyl)methylene)malononitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AK Scientific | AMTGC243-1g |
2-(Methoxy(p-tolyl)methylene)malononitrile |
58791-95-0 | 97% | 1g |
$387 | 2025-02-18 | |
| TRC | M332663-50mg |
2-(Methoxy(p-tolyl)methylene)malononitrile |
58791-95-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| abcr | AB524497-1 g |
2-(Methoxy(p-tolyl)methylene)malononitrile |
58791-95-0 | 1g |
€670.90 | 2023-04-17 | ||
| abcr | AB524497-1g |
2-(Methoxy(p-tolyl)methylene)malononitrile; . |
58791-95-0 | 1g |
€643.90 | 2025-02-13 | ||
| abcr | AB524497-250mg |
2-(Methoxy(p-tolyl)methylene)malononitrile; . |
58791-95-0 | 250mg |
€244.00 | 2025-02-13 | ||
| AK Scientific | AMTGC243-250mg |
2-(Methoxy(p-tolyl)methylene)malononitrile |
58791-95-0 | 97% | 250mg |
$129 | 2025-02-18 | |
| TRC | M332663-500mg |
2-(Methoxy(p-tolyl)methylene)malononitrile |
58791-95-0 | 500mg |
$ 160.00 | 2022-06-03 | ||
| abcr | AB524497-100mg |
2-(Methoxy(p-tolyl)methylene)malononitrile; . |
58791-95-0 | 100mg |
€149.40 | 2025-02-13 | ||
| abcr | AB524497-5g |
2-(Methoxy(p-tolyl)methylene)malononitrile; . |
58791-95-0 | 5g |
€1821.90 | 2025-02-13 | ||
| TRC | M332663-100mg |
2-(Methoxy(p-tolyl)methylene)malononitrile |
58791-95-0 | 100mg |
$ 65.00 | 2022-06-03 |
2-(Methoxy(p-tolyl)methylene)malononitrile 関連文献
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
58791-95-0 (2-(Methoxy(p-tolyl)methylene)malononitrile) 関連製品
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 506-17-2(cis-Vaccenic acid)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:58791-95-0)2-(Methoxy(p-tolyl)methylene)malononitrile

清らかである:99%
はかる:1g
価格 ($):258.0